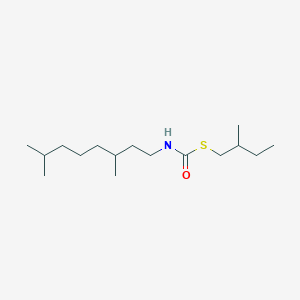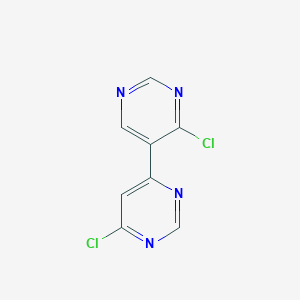
4',6-Dichloro-4,5'-bipyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’,6-Dichloro-4,5’-bipyrimidine is a heterocyclic compound with the molecular formula C8H4Cl2N4 It is a derivative of bipyrimidine, characterized by the presence of two chlorine atoms at the 4’ and 6 positions of the bipyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’,6-Dichloro-4,5’-bipyrimidine typically involves the chlorination of bipyrimidine derivatives. One common method includes the reaction of 4,5’-bipyrimidine with chlorine gas in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction is carried out in an inert solvent such as dichloromethane to ensure the selective chlorination at the desired positions.
Industrial Production Methods: Industrial production of 4’,6-Dichloro-4,5’-bipyrimidine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through crystallization or chromatography techniques to achieve the desired purity levels.
化学反応の分析
Types of Reactions: 4’,6-Dichloro-4,5’-bipyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups such as amines, thiols, or alkoxy groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with altered chemical properties.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide, ammonia, or thiols. These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 4’,6-diamino-4,5’-bipyrimidine or 4’,6-dimethoxy-4,5’-bipyrimidine can be formed.
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer chlorine atoms or additional hydrogen atoms.
科学的研究の応用
4’,6-Dichloro-4,5’-bipyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4’,6-Dichloro-4,5’-bipyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed.
類似化合物との比較
4’,6-Dichloro-4,5’-bipyrimidine can be compared with other similar compounds such as:
4,6-Dichloro-5-(2-methoxyphenoxy)-2,2’-bipyrimidine: This compound has additional functional groups that may enhance its biological activity or chemical reactivity.
4,6-Dichloro-5-acetylpyrimidine:
2,2’-Bipyrimidine: The parent compound without chlorine substitutions, used as a ligand in coordination chemistry.
The uniqueness of 4’,6-Dichloro-4,5’-bipyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
62880-86-8 |
|---|---|
分子式 |
C8H4Cl2N4 |
分子量 |
227.05 g/mol |
IUPAC名 |
4-chloro-5-(6-chloropyrimidin-4-yl)pyrimidine |
InChI |
InChI=1S/C8H4Cl2N4/c9-7-1-6(12-4-13-7)5-2-11-3-14-8(5)10/h1-4H |
InChIキー |
RCWIXLUPHDKOFO-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=CN=C1Cl)C2=CN=CN=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tetraethyl [(morpholin-4-yl)methyl]imidodiphosphate](/img/structure/B14497347.png)
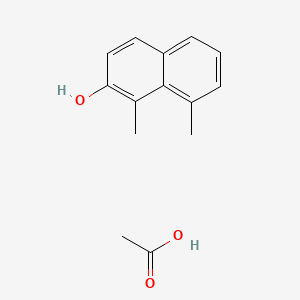

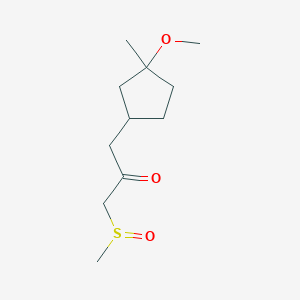


![1-Methoxy-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14497369.png)
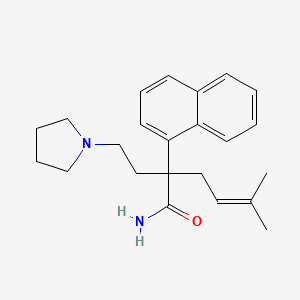



![7-[2-(Methoxycarbonyl)cyclopentyl]hept-5-enoic acid](/img/structure/B14497412.png)
![7,7,8,8-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14497414.png)
